[2-(4-Ethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-(4-Ethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate” is a compound that has been synthesized as part of a series of basic esters of 3,4,5-trimethoxybenzoic acid . The compounds in this series have been evaluated for antihypertensive and local anesthetic activity .
Synthesis Analysis
The synthesis of these compounds involves a series of steps, including the preparation of a series of 4-dialkylaminobutyl 3,4,5-trimethoxybenzoates . These compounds possess portions of rings C, D, and E of the reserpine molecule .Molecular Structure Analysis
While specific structural details for “this compound” were not found, a related compound, 4-(2-((4-ETHYLANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)PHENYL 3-METHYLBENZOATE, has a linear formula of C25H23N3O4 .Scientific Research Applications
Synthesis and Biological Evaluation
"[2-(4-Ethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate" has been explored in various scientific research contexts. Notably, it serves as a fundamental structure in the synthesis of compounds with potential biological activities. For instance, Romagnoli et al. (2008) synthesized derivatives of this compound and identified them as potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death (Romagnoli et al., 2008).
Chemical Synthesis and Properties
The compound has also been a subject of interest in chemical synthesis studies. Atia et al. (2017) investigated the regioselectivities in synthesizing Luotonin A derivatives using a similar structure, demonstrating its versatility in synthetic chemistry (Atia et al., 2017). Furthermore, Ya et al. (2017) conducted studies on the synthesis of esters and their dinitro derivatives related to this compound, providing insights into its structural properties through X-ray diffraction analysis (Ya et al., 2017).
Antioxidant and Antitumor Activities
Kareem et al. (2016) synthesized heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group, a moiety similar to the compound , and evaluated their antioxidant activities. These compounds showed potential as radical scavengers, highlighting the possibility of antioxidant applications (Kareem et al., 2016). Additionally, He et al. (2015) developed novel stilbene derivatives containing trimethoxybenzene, demonstrating potent in vivo fungicidal activities, which suggests the potential of this compound's derivatives in agricultural applications (He et al., 2015).
Properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-5-13-6-8-15(9-7-13)21-18(22)12-27-20(23)14-10-16(24-2)19(26-4)17(11-14)25-3/h6-11H,5,12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWZBBZGBURIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.